7-NItro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
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Overview
Description
7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one typically involves the nitration of a precursor benzodiazepine compound. One common method includes the nitration of 7-bromo-5-trifluoroacetyl (or formyl)-substituted tetrahydro-benzodiazepinones using potassium nitrate in cold concentrated sulfuric acid . The reaction is monitored by thin-layer chromatography to ensure the formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow chemistry has been explored for the efficient synthesis of benzodiazepines, which could be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:
Nitration: As mentioned, the compound is synthesized through nitration.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Nitration: Potassium nitrate and concentrated sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one.
Substitution: Depending on the electrophile used, various substituted benzodiazepines can be formed.
Scientific Research Applications
7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one involves its interaction with the central nervous system. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The nitro group may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity for specific receptor subtypes .
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and hypnotic effects.
Nitrazepam: Another benzodiazepine with similar pharmacological properties but different structural features.
Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.
Uniqueness: 7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and pharmacological profile. This structural feature distinguishes it from other benzodiazepines and may offer advantages in specific research and therapeutic applications .
Properties
IUPAC Name |
7-nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-9-7-5-6(12(14)15)1-2-8(7)10-3-4-11-9/h1-2,5,10H,3-4H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUQTTFCQZHGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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